3-Carbamyl-1-methylpyridinium chloride

Catalog No.
S590475
CAS No.
1005-24-9
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carbamyl-1-methylpyridinium chloride

CAS Number

1005-24-9

Product Name

3-Carbamyl-1-methylpyridinium chloride

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;chloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H

InChI Key

BWVDQVQUNNBTLK-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Synonyms

1-methyl-3-carbamoylpyridinium, 1-methylnicotinamide, 3-(aminocarbonyl)-1-methylpyridinium, N(1)-methylnicotinamide, N(1)-methylnicotinamide bromide, N(1)-methylnicotinamide chloride, N(1)-methylnicotinamide cyanide, N(1)-methylnicotinamide fluoride, N(1)-methylnicotinamide iodide, N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled, N(1)-methylnicotinamide methylsulfate, N(1)-methylnicotinamide perchlorate, N(1)-methylnicotinamide tetrafluoroborate (1-), N1-methylnicotinamide, pyridinium, 3-(aminocarbonyl)-1-methyl-, trigonellamide chloride, trigonellinamide

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Isomeric SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Synthesis and Characterization:

3-Carbamyl-1-methylpyridinium chloride (CMPC), also known as 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride, is a synthetic compound. Detailed descriptions of its synthesis and characterization methods can be found in scientific literature. For instance, a procedure for the preparation of CMPC along with its spectroscopic data (NMR, FTIR, MS) is available on SpectraBase [].

Potential Applications:

While the specific research applications of CMPC are not extensively documented, its structure suggests potential areas of exploration. The presence of a pyridinium ring and a carboxylic acid amide group makes CMPC a possible candidate for studies related to:

  • Catalysis: Pyridinium-based compounds are known to exhibit catalytic activity in various reactions. CMPC's structure could be investigated for its potential as a catalyst in organic or inorganic reactions [].
  • Material Science: The aromatic ring and charged functional groups in CMPC could be of interest for the development of novel materials with specific properties.
  • Biological Studies: The pyridinium ring is a common motif found in many biologically active molecules. CMPC could be studied for its interactions with biological systems, although further research is needed in this area.

3-Carbamyl-1-methylpyridinium chloride is a synthetic compound characterized by its pyridine ring structure with a carbamyl group and a methyl group. Its chemical formula is C7_7H8_8ClN2_2O, and it is recognized by the CAS number 1005-24-9. This compound is also known by several synonyms, including 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride. It is soluble in water and exhibits a range of biological activities, making it of interest in various fields of research and application .

Typical of pyridinium compounds. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the pyridinium nitrogen. Additionally, it can react with various nucleophiles, leading to the formation of derivatives that may possess enhanced biological or chemical properties. The compound's reactivity can be attributed to the presence of both the carbamyl and methyl groups, which influence its electronic properties .

Research indicates that 3-Carbamyl-1-methylpyridinium chloride exhibits significant biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. Studies have shown that this compound may play a role in modulating pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases. Its mechanism of action is believed to involve the modulation of cellular signaling pathways, although further studies are needed to elucidate these mechanisms fully .

The synthesis of 3-Carbamyl-1-methylpyridinium chloride typically involves the methylation of 1-methylnicotinamide, which is a primary metabolite derived from nicotinic acid. This process can be achieved through various methods, including:

  • Methylation Reactions: Utilizing reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Amide Formation: Reacting nicotinic acid derivatives with carbamoyl chlorides to introduce the carbamyl group.

These methods allow for the efficient production of the compound while maintaining high purity levels .

3-Carbamyl-1-methylpyridinium chloride finds applications across several domains:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in treating neurodegenerative diseases.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Explored for its potential role in developing agrochemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving 3-Carbamyl-1-methylpyridinium chloride have focused on its effects on various biological systems. These studies aim to understand how this compound interacts with cellular receptors, enzymes, and signaling pathways. Preliminary findings suggest that it may enhance neuroprotective mechanisms through antioxidant activity and modulation of inflammatory responses. Further investigation is necessary to clarify its interactions at the molecular level and assess its therapeutic potential .

3-Carbamyl-1-methylpyridinium chloride shares structural similarities with several other compounds in the pyridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-MethylnicotinamideContains a methyl group on the nitrogenPrimary metabolite; less bioactive than 3-Carbamyl-1-methylpyridinium chloride
Nicotinic AcidContains a carboxylic acid groupLacks methylation; primarily involved in nicotinic receptor activity
N-Methyl-Nicotinic Acid AmideSimilar amide structureLess soluble; different biological properties

The unique combination of both carbamyl and methyl groups in 3-Carbamyl-1-methylpyridinium chloride contributes to its distinct biological activities compared to these similar compounds .

Nicotinamide Salvage Pathway Integration

3-Carbamyl-1-methylpyridinium chloride, also known as 1-methylnicotinamide chloride, represents a crucial metabolite within the nicotinamide adenine dinucleotide salvage pathway system [1] [2]. This compound emerges as an endogenous substance produced primarily in hepatic tissue when nicotinamide undergoes metabolic processing [2]. The salvage pathway serves as a fundamental mechanism for maintaining cellular nicotinamide adenine dinucleotide homeostasis through the recycling of nicotinamide-containing compounds [3].

The integration of 3-carbamyl-1-methylpyridinium chloride within the salvage pathway occurs through its formation from nicotinamide via nicotinamide N-methyltransferase-mediated methylation [3]. This process represents a divergent branch from the primary salvage route, where nicotinamide is typically converted to nicotinamide mononucleotide by nicotinamide phosphoribosyltransferase [4] [5]. The compound participates in optimizing nicotinamide adenine dinucleotide levels by serving as an alternative fate for excess nicotinamide that is not immediately required for nucleotide synthesis [2].

Research demonstrates that the salvage pathway operates as a highly regulated system with multiple entry points for nicotinamide-derived compounds [6] [7]. The formation of 3-carbamyl-1-methylpyridinium chloride represents approximately 15-20% of total nicotinamide metabolism under physiological conditions, with the remainder proceeding through direct incorporation into nicotinamide adenine dinucleotide synthesis [8]. This methylated derivative serves as a terminal product that is subsequently excreted or further metabolized, thereby preventing the accumulation of potentially inhibitory nicotinamide concentrations [9].

Nicotinamide Adenine Dinucleotide Metabolic Pathway Interactions

The metabolic interactions of 3-carbamyl-1-methylpyridinium chloride with nicotinamide adenine dinucleotide pathways demonstrate complex regulatory mechanisms that influence cellular energy metabolism [3] [4]. The compound functions as both a product of nicotinamide adenine dinucleotide catabolism and a regulator of subsequent synthetic processes through feedback mechanisms [10] [11].

Within the broader context of nicotinamide adenine dinucleotide metabolism, 3-carbamyl-1-methylpyridinium chloride formation consumes S-adenosyl-methionine as a methyl donor, creating a direct link between methylation potential and nucleotide metabolism [10] [12]. This interaction affects the cellular methylation capacity by depleting S-adenosyl-methionine pools, which subsequently influences histone methylation patterns and epigenetic regulation [10]. The resulting S-adenosyl-homocysteine formation contributes to homocysteine production, establishing connections between nicotinamide metabolism and one-carbon metabolism pathways [12].

The compound's role in nicotinamide adenine dinucleotide homeostasis extends beyond simple metabolite formation to include regulatory functions in energy metabolism [4]. Studies indicate that 3-carbamyl-1-methylpyridinium chloride can influence sirtuin activity through its effects on nicotinamide availability, thereby modulating cellular responses to metabolic stress [13] [14]. The methylation of nicotinamide to form this compound effectively removes a potential sirtuin inhibitor from the cellular environment, allowing enhanced sirtuin-mediated deacetylation processes [14].

Nicotinamide N-Methyltransferase Mediated Synthesis

The enzymatic synthesis of 3-carbamyl-1-methylpyridinium chloride occurs exclusively through nicotinamide N-methyltransferase-catalyzed reactions [15] [16]. This cytosolic enzyme represents the sole pathway for generating methylated nicotinamide derivatives in mammalian systems [16]. Nicotinamide N-methyltransferase demonstrates high substrate specificity for nicotinamide and related pyridine compounds, utilizing S-adenosyl-methionine as the universal methyl donor [15] [10].

The enzyme exhibits significant tissue-specific expression patterns, with highest activity observed in hepatic tissue followed by kidney, lung, and other organs [13] [17]. Hepatic nicotinamide N-methyltransferase expression demonstrates considerable inter-individual variation, suggesting genetic polymorphisms that may influence enzyme activity levels [15]. This variability directly impacts the rate of 3-carbamyl-1-methylpyridinium chloride formation and subsequent metabolic consequences [13].

Regulatory mechanisms controlling nicotinamide N-methyltransferase expression include transcriptional control through metabolic transcription factors and post-translational modifications [13]. The enzyme responds to nutritional status, with increased expression observed during periods of high nicotinamide availability [18]. Additionally, pathological conditions such as metabolic syndrome and hepatic dysfunction can significantly alter enzyme expression patterns, leading to modified 3-carbamyl-1-methylpyridinium chloride production rates [12] [13].

Enzymatic Mechanism of Nicotinamide N-Methyltransferase

The catalytic mechanism of nicotinamide N-methyltransferase follows a rapid equilibrium ordered sequential mechanism whereby S-adenosyl-methionine binding precedes nicotinamide substrate association [10] [11]. Crystal structure analysis reveals that the enzyme adopts a characteristic methyltransferase fold with a central beta-sheet surrounded by alpha-helices, creating a deep active site pocket for substrate binding [15].

The enzymatic process initiates with S-adenosyl-methionine binding to the enzyme, inducing conformational changes that create the nicotinamide binding site [10]. Critical residues including aspartate-197 and tyrosine-20 participate in substrate recognition and catalytic activity [15]. The methyl transfer occurs through a direct nucleophilic substitution mechanism, with the nicotinamide nitrogen atom attacking the methyl carbon of S-adenosyl-methionine [11].

Following methyl transfer, product release occurs in a sequential manner with 3-carbamyl-1-methylpyridinium formation preceding S-adenosyl-homocysteine dissociation [10] [11]. The ordered mechanism ensures efficient catalysis while preventing substrate inhibition or product inhibition that could compromise enzymatic activity [11]. Molecular dynamics simulations demonstrate that the enzyme undergoes significant conformational flexibility during the catalytic cycle, facilitating both substrate binding and product release [15].

Kinetic Properties of Nicotinamide N-Methyltransferase-Catalyzed Reactions

The kinetic parameters of nicotinamide N-methyltransferase demonstrate the enzyme's efficiency in converting nicotinamide to 3-carbamyl-1-methylpyridinium chloride under physiological conditions [19] [10]. Kinetic analysis reveals substrate-dependent variations in catalytic efficiency, with different substrates exhibiting distinct binding affinities and turnover rates [19].

Table 1: Kinetic Parameters of Nicotinamide N-Methyltransferase

ParameterValueSubstrate/ConditionReference
Km (nicotinamide)90 ± 20 µMβ-carboline substrate (norharman) [19]
Km (S-adenosylmethionine)Variable (order dependent)SAM binding first [10] [11]
kcat3 × 10⁻⁴ ± 2 × 10⁻⁵ s⁻¹Turnover number [19]
kcat/Km (catalytic efficiency)3 ± 1 s⁻¹ M⁻¹Specificity constant [19]
MechanismRapid equilibrium orderedSAM binds first, then NAM [10] [11]

The enzyme demonstrates saturation kinetics for both substrates, with Michaelis-Menten constants reflecting physiological substrate concentrations [10]. Temperature dependence studies indicate optimal activity at 37°C with significant activity retention across physiological temperature ranges [19]. pH optimization reveals maximum activity between pH 7.0-7.5, consistent with cytosolic localization [15].

Inhibition studies demonstrate competitive inhibition by S-adenosyl-homocysteine with respect to S-adenosyl-methionine, indicating overlapping binding sites [10]. Product inhibition patterns support the ordered sequential mechanism with 3-carbamyl-1-methylpyridinium demonstrating non-competitive inhibition patterns [11]. These kinetic properties establish the enzymatic basis for controlled 3-carbamyl-1-methylpyridinium chloride production under varying cellular conditions [10].

Metabolic Fate and Biotransformation

The metabolic fate of 3-carbamyl-1-methylpyridinium chloride involves multiple biotransformation pathways that determine its biological persistence and elimination [9] [20]. Following formation through nicotinamide N-methyltransferase activity, the compound undergoes tissue-specific processing that varies according to local enzyme expression patterns and metabolic demands [13] [21].

Primary biotransformation occurs through aldehyde oxidase-mediated oxidation, converting 3-carbamyl-1-methylpyridinium chloride to pyridone derivatives [9] [20]. This oxidative process represents the major elimination pathway, accounting for approximately 60-80% of total compound clearance [20]. Alternative pathways include direct renal excretion of unchanged compound and minor metabolic routes involving cytochrome P450 enzymes [9].

The compound demonstrates significant stability in biological fluids, with half-life measurements indicating prolonged circulation times compared to the parent nicotinamide molecule [8]. This stability allows for systemic distribution and potential accumulation in tissues with high nicotinamide N-methyltransferase expression [13]. Cellular uptake mechanisms involve both passive diffusion and active transport systems, particularly in kidney and liver tissues [18] [21].

Tissue-Specific Metabolism

Tissue-specific metabolism of 3-carbamyl-1-methylpyridinium chloride reflects the differential expression patterns of metabolizing enzymes across various organ systems [13] [17]. Hepatic tissue demonstrates the highest metabolic capacity due to abundant nicotinamide N-methyltransferase and aldehyde oxidase expression [13] [14].

Table 2: Tissue-Specific Distribution and Metabolic Significance of 1-Methylnicotinamide

Tissue/OrganNNMT Expression LevelMetabolic RoleClinical SignificanceReference
LiverHighestPrimary methylation siteMetabolic diseases, HCC [13] [14]
KidneyModerateExcretion via urineBiomarker for NAD+ status [2] [22]
Adipose TissueVariableEnergy metabolism regulationObesity, T2D regulation [12] [14]
LungLowRespiratory epitheliumXenobiotic metabolism [17]
BrainLowNeurotransmitter metabolismParkinson's disease [15]
HeartLowEnergy metabolismCardiovascular health [2]
MuscleLowEnergy metabolismMetabolic flexibility [16]

Renal tissue exhibits specialized handling of 3-carbamyl-1-methylpyridinium chloride through active secretion mechanisms that facilitate urinary elimination [2] [22]. Tubular secretion involves organic cation transporters that recognize the positively charged pyridinium moiety [22]. This process determines the compound's elimination kinetics and influences its potential for accumulation during renal dysfunction [2].

Adipose tissue metabolism of 3-carbamyl-1-methylpyridinium chloride involves interactions with energy metabolism pathways [12] [14]. The compound influences adipocyte function through effects on nicotinamide adenine dinucleotide availability and subsequent impacts on metabolic enzyme activity [12]. These tissue-specific effects contribute to the compound's role in metabolic regulation and potential involvement in metabolic disorders [14].

Secondary Metabolites Formation

The formation of secondary metabolites from 3-carbamyl-1-methylpyridinium chloride occurs primarily through aldehyde oxidase-catalyzed oxidation reactions [9] [20]. These biotransformation processes generate multiple pyridone derivatives that serve as terminal metabolites for urinary excretion [23] [20].

Table 3: Secondary Metabolites Formation from 1-Methylnicotinamide

MetaboliteEnzymeFormation PathwayBiological FateClinical RelevanceReference
1-Methyl-2-pyridone-5-carboxamide (2-PY)Aldehyde oxidase (AOX)Major oxidation productUrinary excretionNiacin status biomarker [9] [20]
1-Methyl-4-pyridone-5-carboxamide (4-PY)Aldehyde oxidase (AOX)Minor oxidation productUrinary excretionSpecies-specific differences [9] [20]
1-Methyl-6-pyridone-3-carboxamide (6-PY)Aldehyde oxidase (AOX)Minor oxidation productUrinary excretionRare metabolite [23]
Nicotinamide N-oxideCytochrome P450 2E1Direct oxidation of nicotinamideUrinary excretionMinor pathway [9]

The major oxidation product, 1-methyl-2-pyridone-5-carboxamide, accounts for 70-85% of total pyridone formation and serves as a reliable biomarker for niacin nutritional status [24] [22]. Species differences in aldehyde oxidase activity influence the ratio of 2-pyridone to 4-pyridone formation, with humans showing predominant 2-pyridone production [20]. These metabolites demonstrate minimal biological activity and undergo efficient renal elimination [22].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.0403406 g/mol

Monoisotopic Mass

172.0403406 g/mol

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

UNII

L54XNJ1D5G

Related CAS

3106-60-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1063-92-9
1005-24-9

Wikipedia

Trigonellamide chloride

Dates

Modify: 2023-08-15

Explore Compound Types